BL-1249

Übersicht

Beschreibung

BL-1249 ist eine Verbindung aus der Klasse der Fenamat- nichtsteroidalen Antirheumatika. Es ist bekannt, dass es K2P 2.1 (TREK-1) aktiviert, das Gründungsmitglied der thermo- und mechanosensitiven TREK-Unterfamilie . Diese Verbindung hat aufgrund ihrer Fähigkeit, Kaliumkanäle zu modulieren, die eine entscheidende Rolle bei der Stabilisierung des Ruhemembranpotentials von erregbaren Zellen spielen, großes Interesse geweckt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BL-1249 beinhaltet die Bildung eines Tetrazolrings und die Kupplung dieses Rings mit einer Tetralineinheit. Der Syntheseweg beginnt typischerweise mit der Herstellung des Tetrazolrings, der dann unter spezifischen Reaktionsbedingungen mit einem Tetralinderivat gekoppelt wird . Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Kupplungsreaktion zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen hilft, die Produktion zu skalieren und gleichzeitig die Qualität der Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BL-1249 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Tetralineinheit kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Die Nitrogruppe im Tetrazolring kann zu einer Aminogruppe reduziert werden.

Substitution: Der Tetrazolring kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet.

Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Tetralinderivate, reduzierte Aminderivate und substituierte Tetrazolverbindungen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv die TREK-Unterfamilie der Kaliumkanäle aktiviert. Es stimuliert das Selektivitätsfilter „C-Typ“-Tor, das die K2P-Funktion steuert . Die Verbindung zeigt Selektivität innerhalb der TREK-Unterfamilie und aktiviert K2P 2.1 (TREK-1) und K2P 10.1 (TREK-2) stärker als K2P 4.1 (TRAAK) . Die wichtigsten molekularen Zielstrukturen umfassen den C-terminalen Schwanz und die M2/M3-Transmembranhelix-Schnittstelle .

Wissenschaftliche Forschungsanwendungen

Key Findings:

- Selective Activation : BL-1249 preferentially activates K2P2.1 (TREK-1) and K2P10.1 (TREK-2) over other K2P channels like K2P4.1 (TRAAK), with EC50 values of approximately 5.5 μM and 8.0 μM respectively .

- Role of Structural Components : The tetrazole and tetralin moieties in this compound are critical for its function, influencing both its activity and selectivity among different K2P channels .

Physiological Effects

This compound has been shown to elicit various physiological responses through its action on K2P channels. Notably, it contributes to the modulation of ion currents in human bladder cells and has implications for conditions such as cardiac arrhythmias.

Case Studies:

- Cardiac Arrhythmias : Research indicates that this compound can reverse functional deficits caused by genetic mutations in K2P2.1 (TREK-1) associated with right ventricular outflow tract tachycardia, suggesting its potential as a therapeutic agent in cardiac dysrhythmias .

- Pain and Ischemia : Given that K2P channels play a role in pain signaling pathways, this compound's ability to activate these channels may provide insights into novel analgesic therapies .

Comparative Data

The following table summarizes the activation parameters for various K2P channels by this compound:

| K2P Channel | EC50 (μM) | Activation Type |

|---|---|---|

| K2P2.1 (TREK-1) | 5.5 | Selective Agonist |

| K2P10.1 (TREK-2) | 8.0 | Selective Agonist |

| K2P4.1 (TRAAK) | 48 | Weak Activation |

Wirkmechanismus

BL-1249 exerts its effects by selectively activating the TREK subfamily of potassium channels. It stimulates the selectivity filter “C-type” gate that controls K2P function . The compound displays selectivity among the TREK subfamily, activating K2P 2.1 (TREK-1) and K2P 10.1 (TREK-2) more potently than K2P 4.1 (TRAAK) . The key molecular targets include the C-terminal tail and the M2/M3 transmembrane helix interface .

Vergleich Mit ähnlichen Verbindungen

BL-1249 ist einzigartig in seiner selektiven Aktivierung der TREK-Unterfamilie der Kaliumkanäle. Ähnliche Verbindungen umfassen:

BRL 50481: Ein weiterer Kaliumkanalaktivator, jedoch mit unterschiedlicher Selektivität und Potenz.

TL8-506: Eine Verbindung mit ähnlichen Aktivierungseigenschaften, aber unterschiedlicher chemischer Struktur.

This compound zeichnet sich durch seine spezifische Aktivierung von TREK-1- und TREK-2-Kanälen und seine einzigartige chemische Struktur aus, die einen Tetrazolring und eine Tetralineinheit umfasst .

Biologische Aktivität

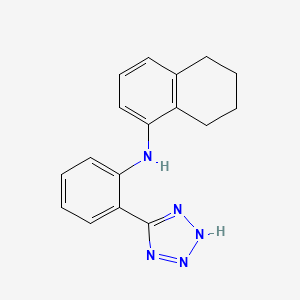

BL-1249, chemically known as (5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine, is a compound that has garnered attention for its selective activity on two-pore potassium channels, specifically K2P2.1 (TREK-1) and K2P10.1 (TREK-2). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on various ion channels, and relevant research findings.

This compound acts as a selective agonist for the TREK subfamily of potassium channels. It primarily stimulates K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels while showing minimal activity on other K2P channels such as K2P4.1 (TRAAK). The activation mechanism is believed to involve gating at the selectivity filter C-type gate of these channels, which is crucial for their physiological functions.

Key Findings:

- EC50 Values: The effective concentration for half-maximal activation (EC50) is approximately 5.5 μM for K2P2.1 (TREK-1) and 8 μM for K2P10.1 (TREK-2) .

- Selectivity: this compound demonstrates a significant preference for activating TREK channels over others, with weak stimulation observed in TRAAK at higher concentrations .

Effects on Ion Channels

This compound has been shown to enhance the activity of various ion channels beyond TREK channels. Notably, it has been reported to influence Kv10.1 channels, leading to hyperpolarization of the resting membrane potential in cells expressing these channels.

Study Results:

- In a study involving HEK-WT and HEK-Kv10.1 cells, this compound increased Kv10.1-mediated responses by approximately 30%, although this increase was not statistically significant .

Comparative Analysis of Channel Activation

The following table summarizes the biological activity of this compound across different potassium channels:

| Channel Type | Channel Name | EC50 (μM) | Activity Level |

|---|---|---|---|

| K2P Channels | TREK-1 | 5.5 | High |

| K2P Channels | TREK-2 | 8 | High |

| K2P Channels | TRAAK | 48 | Weak |

| Voltage-Gated | Kv10.1 | N/A | Moderate |

Case Studies and Research Findings

Several studies have elucidated the biological activity and potential therapeutic applications of this compound:

- Activation Mechanism Study: Research demonstrated that mutations stabilizing the C-type gate occlude the action of this compound, confirming its role in channel activation through this mechanism .

- Potentiation of Kv10.1 Activity: A recent study highlighted that this compound enhances Kv10.1 channel activity, indicating its potential role in modulating neuronal excitability .

- In Vivo Implications: Investigations into the physiological relevance of this compound have suggested its potential use in treating conditions associated with dysregulated potassium channel activity, such as cardiac arrhythmias and pain management related to bladder dysfunction .

Eigenschaften

IUPAC Name |

N-[2-(2H-tetrazol-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5/c1-2-8-13-12(6-1)7-5-11-15(13)18-16-10-4-3-9-14(16)17-19-21-22-20-17/h3-5,7,9-11,18H,1-2,6,8H2,(H,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNRZIFBTOUICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171231 | |

| Record name | BL-1249 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18200-13-0 | |

| Record name | BL-1249 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018200130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BL-1249 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,6,7,8-Tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BL-1249 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E7RR1J6TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is BL-1249 and what is its mechanism of action?

A1: this compound, chemically known as (5,6,7,8-Tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine, is a small molecule that activates potassium channels belonging to the K2P family, specifically those in the TREK subfamily [, ]. These channels play a crucial role in regulating the resting membrane potential of excitable cells []. This compound acts by stimulating the selectivity filter "C-type" gate, which controls K2P channel function []. This activation leads to membrane hyperpolarization, effectively decreasing cellular excitability [, ].

Q2: Which specific K2P channels does this compound target, and does it exhibit selectivity?

A2: Research indicates that this compound preferentially activates channels within the TREK subfamily of K2P channels, showing little to no effect on other K2P subfamilies []. While it activates all TREK subfamily members, it demonstrates higher potency for K2P2.1 (TREK-1) and K2P10.1 (TREK-2) compared to K2P4.1 (TRAAK) []. This selectivity is attributed to specific structural features in the M2/M3 transmembrane helix interface of TREK-1 and TREK-2 channels [].

Q3: What are the structural features of this compound crucial for its activity and selectivity?

A3: this compound consists of a tetrazole ring and a tetralin moiety connected by a phenyl amino linker. Studies utilizing this compound analogs reveal that both the tetrazole and tetralin moieties are essential for its activity []. The conformational flexibility between these two rings influences its selectivity towards different TREK channels []. The C-terminal tail of TREK channels also plays a vital role in this compound's action [].

Q4: What are the potential therapeutic applications of this compound based on its interaction with TREK channels?

A5: Given TREK-1's implication in pain pathways, this compound's ability to activate these channels presents potential therapeutic applications for pain management [, , ]. Research demonstrates that this compound effectively reduces pain behavior in rodent models, showcasing its potential as an analgesic agent []. Additionally, its bladder relaxant properties [] suggest potential therapeutic use in managing overactive bladder [].

Q5: How does this compound compare to other TREK channel activators in terms of potency?

A6: this compound exhibits greater potency in activating TREK-1 channels compared to other known activators like flufenamic acid (FFA), mefenamic acid (MFA), and niflumic acid (NFA) []. Additionally, this compound demonstrates higher potency compared to another known activator, with an EC50 of 9.1 μM compared to 1.2 μM for NCC-0768, a novel TREK-1 activator [].

Q6: Are there any known intracellular signaling pathways involved in this compound's effects on TREK channels?

A7: Research shows that protein kinase C (PKC) and protein kinase A (PKA) can modulate TREK-1 channel function []. Inhibiting PKC and PKA enhances the antiallodynic effects of this compound, while activating these kinases diminishes its effects []. This suggests that this compound's therapeutic efficacy could be influenced by modulating these intracellular signaling pathways [].

Q7: What are the limitations of current research on this compound and future directions?

A8: While promising, research on this compound is still in its early stages. Further investigation is needed to fully understand its pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties []. Further exploration is also necessary to evaluate its efficacy and safety in humans and determine its potential for long-term use []. Developing more potent and selective analogs of this compound could further enhance its therapeutic potential [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.